molecular formula C19H21N7O2 B1667158 BMS-066 CAS No. 914946-88-6

BMS-066

Cat. No.: B1667158
CAS No.: 914946-88-6
M. Wt: 379.4 g/mol
InChI Key: ULTCRVJUAZCGPP-UHFFFAOYSA-N
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Description

BMS-066 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-066 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylamino Group: This is achieved through nucleophilic substitution reactions using methylamine.

    Attachment of the Pyridinyl Group: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with methoxyacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

BMS-066 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridinyl and imidazo rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methylamine in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

BMS-066 has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BMS-066 involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-(1,6-Dihydro-1-methyl-4-(methylamino)imidazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)-2-pyridinyl)methyl)-acetamide
  • N-((6-(1,6-Dihydro-1-methyl-4-(methylamino)imidazo(4,5-d)pyrrolo(2,3-b)pyridin-7-yl)-2-pyridinyl)methyl)-2-ethoxyacetamide

Uniqueness

BMS-066 stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. Its methoxyacetamide moiety, in particular, is a distinguishing feature that influences its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]pyridin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTCRVJUAZCGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914946-88-6
Record name BMS-066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914946886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7XSD8R7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of A215.1-trihydrochloride (1.15 g, 2.76 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.794 g, 4.14 mmol), 1-hydroxybenzotriazole (0.559 g, 4.14 mmol), and diisopropylethylamine (2.90 mL, 16.6 mmol) in anhydrous dimethylformamide (50 mL) was added methoxyacetic acid (0.320 mL, 4.14 mmol). The reaction mixture was stirred at 80° C. for 20 min. During the first 5 min, the suspension became homogeneous. The solvent was removed under reduced pressure, and the residue was diluted with dichloromethane, washed with a saturated aqueous solution of sodium bicarbonate, and dried over anhydrous sodium sulfate. Concentration under pressure followed by purification by flash silica gel chromatography using a mixture of methanol in dichloromethane (2%-5%) afforded 0.890 g (85%) of A228 as yellowish-brown solid. The solid was triturated with methanol to give 0.660 g of A228 as a yellow solid. The filtrate was re-purified on silica gel to give an additional 0.191 g of A228. The compound had an HPLC retention time=1.81 min. (Column: Chromolith SpeedROD 4.6×50 mm—4 min.; Solvent A=10% MeOH, 90% H2O, and 0.1% TFA; Solvent B=90% MeOH, 10% H2O, and 0.1% TFA) and a LC/MS M+1=380.33.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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